molecular formula C30H60NO8P B11939574 1,2-Diundecanoyl-sn-glycero-3-phosphocholine

1,2-Diundecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B11939574
M. Wt: 593.8 g/mol
InChI Key: XCCDCYFQYUARAY-MUUNZHRXSA-N
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Description

1,2-Diundecanoyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid compound with the empirical formula C30H60NO8P and a molecular weight of 593.77 g/mol . It is a derivative of phosphatidylcholine, where the fatty acid chains are replaced with undecanoic acid. This compound is known for its role in forming lipid bilayers and is widely used in biochemical and biophysical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step chemical process. . The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of temperature, pH, and reaction time to achieve consistent quality. The final product is purified through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphocholine derivatives with altered fatty acid chains .

Scientific Research Applications

1,2-Diundecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diundecanoyl-sn-glycero-3-phosphocholine involves its ability to integrate into lipid bilayers and alter membrane properties. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. The compound can also serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length, which provides distinct biophysical properties compared to other phospholipids. Its ability to form stable bilayers and its compatibility with various biological systems make it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C30H60NO8P

Molecular Weight

593.8 g/mol

IUPAC Name

[(2R)-2,3-di(undecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1

InChI Key

XCCDCYFQYUARAY-MUUNZHRXSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC

Origin of Product

United States

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